molecular formula C12H14N2O5S B2759426 ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE CAS No. 315670-98-5

ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE

Cat. No.: B2759426
CAS No.: 315670-98-5
M. Wt: 298.31
InChI Key: SRLLLBQSBNCEBB-BQYQJAHWSA-N
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Description

ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE is an α,β-unsaturated ester characterized by a (2E)-configured propenoate backbone. The molecule features a carbamoyl group (-CONH-) linked to a 4-sulfamoylphenyl moiety (containing the -SO2NH2 substituent) at the β-position of the ester. The sulfamoyl group is notable for its role in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl (E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-2-19-12(16)8-7-11(15)14-9-3-5-10(6-4-9)20(13,17)18/h3-8H,2H2,1H3,(H,14,15)(H2,13,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLLLBQSBNCEBB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) logP* Solubility Notable Applications/Properties
ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE (Target Compound) 4-Sulfamoylphenyl, carbamoyl ~325.34† ~1.5‡ Low aqueous Potential enzyme inhibition, drug design
Ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (EHD) 4-Hydroxy-3,5-dimethoxyphenyl 280.29 2.2 Moderate (organic solvents) Supramolecular studies, crystallization
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (Coumaric acid ethyl ester) 4-Hydroxyphenyl 206.24 1.8 Slightly soluble Food biomarker (vinegar), natural product
Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate 4-Bromophenyl, ethoxy group 342.18 3.3 Lipophilic Synthetic intermediate, halogenated analog
ETHYL 2-METHYL-2-(4-SULFAMOYLPHENYL)PROPIONATE 4-Sulfamoylphenyl, methyl branch 301.35 1.2 Low aqueous Structural analog with altered backbone

Notes:

  • *logP values estimated using XLogP3 where available or analogous group contributions.
  • †Calculated based on molecular formula (C13H14N2O5S).
  • ‡Predicted lower logP due to polar sulfamoyl and carbamoyl groups.

Key Comparative Insights:

Substituent Effects on Polarity and Solubility:

  • The sulfamoyl group in the target compound enhances polarity compared to methoxy or hydroxy substituents (e.g., EHD , coumaric acid ester ). However, its aqueous solubility remains low due to the hydrophobic aromatic core.
  • The bromo-substituted analog exhibits higher lipophilicity (logP = 3.3), favoring membrane permeability but limiting water solubility.

Acidity and Reactivity:

  • The sulfamoyl (-SO2NH2) and carbamoyl (-CONH-) groups in the target compound likely confer greater acidity (lower pKa) compared to hydroxy or methoxy derivatives, influencing hydrogen-bonding interactions and crystallinity .
  • The α,β-unsaturated ester backbone may participate in Michael addition or conjugation-based reactions, similar to EHD and coumaric acid esters .

Biological and Functional Implications:

  • Sulfamoyl-containing compounds (e.g., target compound ) are often explored for enzyme inhibition (e.g., carbonic anhydrase, kinases) due to the sulfonamide group’s ability to coordinate metal ions or mimic transition states.
  • Coumaric acid esters are naturally occurring and linked to antioxidant activity, whereas brominated analogs may serve as halogenated probes in medicinal chemistry.

Crystallographic Behavior:

  • Compounds like EHD and the title compound in demonstrate how substituents influence supramolecular arrangements. The sulfamoyl group’s hydrogen-bonding capacity may promote specific crystal packing, analogous to hydroxyl/methoxy interactions in EHD.

Biological Activity

ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE is an organic compound classified within the sulfonamide group. Its unique molecular structure, which combines a sulfonamide moiety with an acrylic acid ethyl ester, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H14N2O4S. The presence of the sulfonamide group (–SO2NH2) is crucial for its biological activity, as it allows interaction with various biological targets.

This compound primarily functions as an inhibitor of the enzyme carbonic anhydrase. This enzyme plays a vital role in regulating pH and fluid balance in biological systems. The compound binds to the active site of carbonic anhydrase, preventing its catalytic activity, which can lead to physiological effects such as diuresis and reduced intraocular pressure.

Antimicrobial Properties

Research has indicated that compounds within the sulfonamide class exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antibiotic or antimicrobial agent.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase activity. The inhibition kinetics suggest a competitive inhibition mechanism, where the compound competes with bicarbonate for binding at the enzyme's active site. This characteristic is particularly relevant in the treatment of conditions like glaucoma and edema.

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A study published in Journal of Medicinal Chemistry evaluated several sulfonamide derivatives, including this compound, showing significant inhibition of carbonic anhydrase with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria, revealing a spectrum of activity that supports its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureActivity
4-Sulfamoylbenzoic AcidStructureAntimicrobial
N-(4-Sulfamoylphenyl)acetamideStructureModerate enzyme inhibition

This compound stands out due to its dual functionality as both an enzyme inhibitor and a potential antimicrobial agent.

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